Physicochemical Property Comparison: Cyclohexanemethanamine, 2-(3-methoxyphenyl)- vs. N,N‑Dimethyl Analog
Computationally predicted LogP and PSA values distinguish the primary amine from its tertiary N,N‑dimethyl congener. The primary amine exhibits a lower LogP (3.63 vs. 3.93) and a smaller PSA (35.25 Ų vs. 43.30 Ų), indicating reduced lipophilicity and hydrogen‑bonding capacity . These differences are relevant for applications where membrane permeability or solubility must be carefully controlled.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 3.63 |
| Comparator Or Baseline | N,N‑Dimethyl‑2‑(3‑methoxyphenyl)cyclohexanemethanamine (CAS 73806‑39‑0) — LogP 3.93 |
| Quantified Difference | ΔLogP = –0.30 (target compound less lipophilic) |
| Conditions | Computational prediction (fragment‑based method); ChemSrc database values. |
Why This Matters
For procurement decisions in medicinal chemistry or formulation development, the lower LogP of the primary amine may translate into superior aqueous solubility and distinct pharmacokinetic behavior, making it a preferred choice when reduced lipophilicity is desired.
